2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-cyclopropanecarbonyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropanecarbonyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Cyclopropanecarbonylation: The indole core is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropanecarbonyl group.
Acetamide Formation: The final step involves the reaction of the cyclopropanecarbonyl-indole intermediate with 4-methoxyaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropanecarbonyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropanecarbonyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
DNA/RNA: Intercalating into DNA or RNA and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide: Lacks the cyclopropanecarbonyl group.
2-(3-cyclopropanecarbonyl-1H-indol-1-yl)acetamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the cyclopropanecarbonyl group.
Uniqueness
The presence of both the cyclopropanecarbonyl and methoxyphenyl groups in 2-(3-cyclopropanecarbonyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide may confer unique biological activities or chemical properties compared to similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
CAS No. |
696644-43-6 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-26-16-10-8-15(9-11-16)22-20(24)13-23-12-18(21(25)14-6-7-14)17-4-2-3-5-19(17)23/h2-5,8-12,14H,6-7,13H2,1H3,(H,22,24) |
InChI Key |
PGRQVVAABHWQCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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